PNP Inhibition Potency: Moderate Affinity Enables Partial Enzyme Inhibition Studies Distinct from Sub-Nanomolar Transition-State Analog Inhibitors
2,6-Diamino-8-purinol inhibits human purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1,330 nM (1.33 μM), as determined by radiometric assay measuring conversion of [8-¹⁴C]-inosine [1]. In contrast, the clinically investigated transition-state analog forodesine (BCX-1777/Immucillin-H) inhibits human PNP with an IC₅₀ of 1.19 nM [2], representing an approximately 1,120-fold potency difference. This moderate potency positions 2,6-diamino-8-purinol as a tool compound for partial PNP inhibition studies where complete enzyme blockade—characteristic of picomolar-to-nanomolar transition-state analogs such as BCX-4208 (IC₅₀ = 0.5 nM [3])—would be counterproductive.
| Evidence Dimension | PNP inhibition IC₅₀ (human enzyme) |
|---|---|
| Target Compound Data | IC₅₀ = 1,330 nM (1.33 μM) |
| Comparator Or Baseline | Forodesine (BCX-1777): IC₅₀ = 1.19 nM; BCX-4208: IC₅₀ = 0.5 nM |
| Quantified Difference | ~1,120-fold weaker than forodesine; ~2,660-fold weaker than BCX-4208 |
| Conditions | Human PNP, radiometric assay with [8-¹⁴C]-inosine substrate (target); recombinant human PNP, spectrophotometric assay (comparators) |
Why This Matters
Procurement of 2,6-diamino-8-purinol is justified when experimental designs require graded PNP inhibition rather than complete suppression, avoiding the confounding pleiotropic effects of ultra-potent inhibitors.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376): IC50 = 1.33E+3 nM for human purine nucleoside phosphorylase; assay measured conversion of [8-¹⁴C]-inosine. Accessed May 2026. View Source
- [2] Bantia S, Miller PJ, Parker CD, et al. Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)—a novel potent and orally active immunosuppressive agent. Int Immunopharmacol. 2001;1(9-10):1799-1810. doi:10.1016/S1567-5769(01)00093-5. View Source
- [3] Bantia S, Parker C, Upshaw R, et al. Potent orally bioavailable purine nucleoside phosphorylase inhibitor BCX-4208 induces apoptosis in B- and T-lymphocytes—a novel treatment approach for autoimmune diseases, organ transplantation and hematologic malignancies. Int Immunopharmacol. 2010;10(8):900-909. doi:10.1016/j.intimp.2010.05.006. View Source
